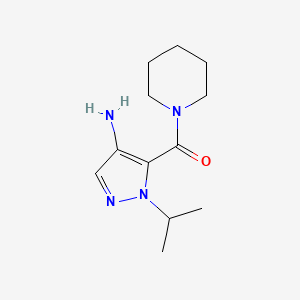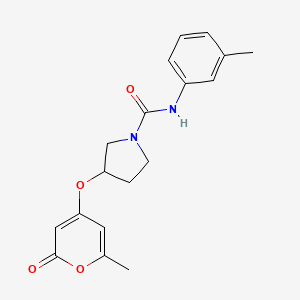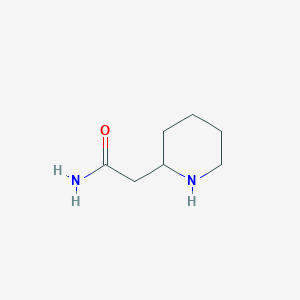
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C14H22N4O. It is commonly referred to as IPPA and is a potent inhibitor of the protein kinase CK1δ. IPPA has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
IPPA has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, IPPA has been found to inhibit the growth of cancer cells by targeting CK1δ, which plays a critical role in cell division and proliferation. In Alzheimer's and Parkinson's disease research, IPPA has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are believed to contribute to the development of these diseases.
Wirkmechanismus
IPPA exerts its effects by inhibiting the activity of CK1δ, which is a protein kinase that plays a critical role in various cellular processes, including cell division, proliferation, and DNA damage response. By inhibiting CK1δ, IPPA can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPPA are primarily related to its inhibition of CK1δ activity. By inhibiting CK1δ, IPPA can alter the activity of various signaling pathways and affect cellular processes such as cell division and proliferation. Additionally, IPPA has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are believed to contribute to the development of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IPPA in lab experiments is its potent inhibition of CK1δ activity, which makes it a valuable tool for studying the role of CK1δ in various cellular processes. Additionally, IPPA has been found to have potential applications in the treatment of various diseases, which makes it an attractive target for drug development. One limitation of using IPPA in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on IPPA. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of IPPA. Additionally, further research is needed to better understand the role of CK1δ in various cellular processes and diseases. Finally, there is a need for more research on the potential applications of IPPA in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
The synthesis of IPPA involves several steps, including the reaction of 1,3-dimethyl-5-amino-1H-pyrazole with isobutyryl chloride to form 1-isopropyl-5-(isobutyryl)-1H-pyrazole. This intermediate is then reacted with piperidine-1-carboxamide to form IPPA.
Eigenschaften
IUPAC Name |
(4-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)16-11(10(13)8-14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCHQLUBWRHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2584973.png)
![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)
![4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2584975.png)


![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2584984.png)

![2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione](/img/structure/B2584986.png)

![2,4-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2584990.png)

